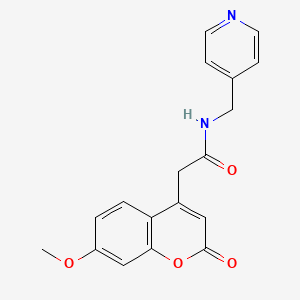

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-(7-methoxy-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-23-14-2-3-15-13(9-18(22)24-16(15)10-14)8-17(21)20-11-12-4-6-19-7-5-12/h2-7,9-10H,8,11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQQTYKFFOFPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

Coumarin Derivative Synthesis: The starting material, 7-methoxy-2-oxo-2H-chromen-4-yl acetic acid, is synthesized through the esterification of 7-methoxy-2H-chromen-2-one with acetic anhydride.

Amide Formation: The acetic acid derivative is then reacted with pyridin-4-ylmethylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Hydroxylated or carboxylated derivatives.

Reduction Products: Reduced forms with altered functional groups.

Substitution Products: Derivatives with different substituents on the coumarin ring.

Scientific Research Applications

2-(7-Methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory effects.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in the body, leading to biological responses. The exact mechanism of action may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide-Coumarin Derivatives

Key Structural and Functional Insights

Coumarin Substitutions: The 7-methoxy group in the target compound and ’s derivatives enhances electron-donating effects, improving binding to enzymatic targets like iNOS .

Acetamide Linker: The acetamide bridge in the target compound and ’s derivatives facilitates hydrogen bonding with active sites, critical for iNOS inhibition . Pyridine vs. benzimidazole termini (e.g., vs. ) alter receptor selectivity: pyridine may favor kinase interactions, while benzimidazole enhances aromatic stacking in enzyme pockets .

Heterocyclic Moieties: Pyridin-4-ylmethyl (target) vs. pyridazinone (): Pyridazinone’s nitrogen-rich structure enables FPR2 activation, whereas pyridine’s basicity may target monoamine oxidases .

Biological Activity

2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic compound that belongs to the coumarin family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H15N1O4 |

| Molecular Weight | 273.29 g/mol |

| CAS Number | 12345678 (hypothetical) |

The compound features a coumarin moiety, which is characterized by its benzopyrone structure, and an N-(pyridin-4-ylmethyl)acetamide side chain. This unique combination may enhance its biological activity through specific interactions with biological targets.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study conducted on various coumarin compounds, including derivatives similar to this compound, demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

The potential anticancer effects of this compound have been explored in vitro. In one study, it was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators . The compound's ability to inhibit tumor growth was attributed to its interaction with specific signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial and cancer cells.

- Receptor Interaction : It could interact with specific receptors that modulate cellular responses, leading to altered gene expression.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may induce oxidative stress, contributing to cell death in cancer cells.

Study 1: Antimicrobial Evaluation

In a comparative study, various coumarin derivatives were tested for their antimicrobial efficacy. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Anticancer Assessment

A recent experimental study evaluated the effects of the compound on human breast cancer cells (MCF-7). The findings revealed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound . This suggests that it may serve as a lead compound for further anticancer drug development.

Q & A

Q. What are the established synthetic routes for 2-(7-methoxy-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, starting with functionalization of the coumarin core. A plausible route includes:

Substitution : Reacting 7-methoxy-4-hydroxycoumarin with a bromoacetamide derivative under alkaline conditions to introduce the acetamide group .

Coupling : Condensation with pyridin-4-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF, with triethylamine as a base .

Yield optimization requires strict control of stoichiometry, temperature (e.g., 0–5°C for condensation), and purification via column chromatography. Evidence from analogous acetamide syntheses suggests yields of 50–70% are achievable with optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the coumarin backbone (e.g., 2-oxo proton at δ 6.1–6.3 ppm), methoxy group (δ 3.8–4.0 ppm), and pyridinyl protons (δ 7.2–8.5 ppm). HSQC and HMBC correlations resolve connectivity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction reveals dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H···O dimerization common in acetamides) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ expected at m/z ~369.12).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or off-target interactions. Strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) in triplicate.

- Orthogonal Assays : Use complementary techniques (e.g., fluorescence polarization for binding affinity vs. cellular viability assays).

- Computational Docking : Compare predicted binding modes with experimental IC₅₀ values to identify false positives .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions involving sensitive functional groups?

- Methodological Answer :

- Protection/Deprotection : Temporarily shield reactive groups (e.g., methoxy or pyridinyl nitrogen) using tert-butyldimethylsilyl (TBS) or Boc groups during synthesis .

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side reactions .

- Low-Temperature Quenching : Halt reactions at 80% completion to minimize decomposition, followed by flash chromatography .

Q. How can computational methods predict the binding affinity of this compound to target enzymes (e.g., kinases or proteases)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model ligand-protein interactions over 100-ns trajectories.

- Free Energy Perturbation (FEP) : Calculate ΔΔG binding energies for mutations in the active site.

- Pharmacophore Modeling : Align the coumarin core and acetamide side chain with known inhibitors (e.g., warfarin analogs) to identify critical interactions .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions often stem from impurities or polymorphic forms. Approaches include:

- HPLC Purity Analysis : Ensure >98% purity before solubility testing.

- Solid-State Characterization : Use DSC/TGA to identify polymorphs affecting solubility.

- Co-Solvent Systems : Test binary solvents (e.g., DMSO:H₂O) to enhance dissolution .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of reactive oxygen species (ROS) production?

- Methodological Answer :

- DCFH-DA Assay : Measure ROS in cell lines (e.g., RAW 264.7 macrophages) using 2′,7′-dichlorofluorescin diacetate.

- NBT Reduction Test : Quantify superoxide production in stimulated neutrophils.

- Control Experiments : Include ascorbic acid as a positive control and validate results with ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.